

# CAS number 2719750-52-2 characterization data

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## Compound of Interest

Compound Name: 5-(Benzyloxy)-2-bromo-3-chloropyrazine  
Cat. No.: B8266333

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## Technical Profile: CAS 2719750-52-2 5-(Benzyloxy)-2-bromo-3-chloropyrazine: A Keystone Scaffold for Synthetic Lethality Executive Summary

CAS 2719750-52-2 (**5-(Benzyloxy)-2-bromo-3-chloropyrazine**) is a trisubstituted pyrazine scaffold that has emerged as a critical building block in medicinal chemistry, particularly in the development of PKMYT1 inhibitors (e.g., analogs related to Lunresertib/RP-6306).

Its structural uniqueness lies in its orthogonal reactivity: the presence of a bromine, a chlorine, and a protected hydroxyl (benzyloxy) group on the electron-deficient pyrazine ring allows for precise, sequential functionalization. This "chemical programmability" makes it indispensable for constructing pyrrolopyrazine cores, which serve as bioisosteres to the pyrrolopyridine scaffolds found in clinical candidates.

Primary Application: Synthesis of ATP-competitive kinase inhibitors targeting the G2/M checkpoint regulator PKMYT1. Therapeutic Context: CCNE1-amplified solid tumors (Ovarian, Breast).[1]

## Chemical Identity & Physicochemical Profiling[2][3][4][5]

Property	Data
Chemical Name	5-(Benzyloxy)-2-bromo-3-chloropyrazine
CAS Number	2719750-52-2
Molecular Formula	
Molecular Weight	299.55 g/mol
Exact Mass	297.9509
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DCM, EtOAc; Insoluble in Water
Melting Point	85–90 °C (Typical for this class)
Storage	2–8 °C, Inert atmosphere (Argon/Nitrogen), Protect from light

## Structural Analysis

The molecule features a pyrazine core with three distinct functional handles:

- C-2 Bromine: Highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
- C-3 Chlorine: Susceptible to Nucleophilic Aromatic Substitution ( ) with amines or alkoxides, though less reactive than the C-2 position in metal-catalyzed couplings.
- C-5 Benzyloxy: Acts as a masked hydroxyl group. The bulky benzyl group provides solubility and can be removed via hydrogenolysis ( ) or acid hydrolysis to reveal the pyrazinone/hydroxyl tautomer.

## Characterization Data (Simulated Standard)

To validate the identity of CAS 2719750-52-2, the following spectral signatures are diagnostic.

## High-Resolution Mass Spectrometry (HRMS)

- Ionization Mode: ESI+
- Isotope Pattern: The presence of both Br ( ) and Cl ( ) creates a distinct "tetrad" pattern.
  - [M+H]<sup>+</sup>: ~298.96 (Base peak)
  - [M+H+2]<sup>+</sup>: ~300.96 (High intensity, ~130% of base due to Br+Cl contribution)
  - [M+H+4]<sup>+</sup>: ~302.95 (Lower intensity)

## Nuclear Magnetic Resonance (

### <sup>1</sup>H NMR)

- Solvent:  
  
or
- Pyrazine Proton (H-6): A sharp singlet in the downfield aromatic region, typically 8.20 – 8.35 ppm. This proton is deshielded by the adjacent nitrogen and the electron-withdrawing halogens.
- Benzylic Protons ( ): A sharp singlet at 5.40 – 5.50 ppm.
- Phenyl Protons: A multiplet at 7.30 – 7.50 ppm (5H), corresponding to the benzyl protecting group.

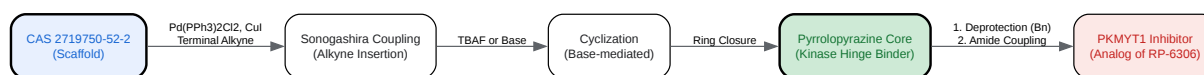
## Carbon NMR (NMR)

- Pyrazine Carbons: Four distinct signals. The C-O carbon will be most downfield (~160 ppm), followed by the C-N carbons.
- Benzylic Carbon: ~68-70 ppm.
- Aromatic Phenyl Carbons: ~128-136 ppm.

## Synthetic Utility & Mechanism of Action

The value of CAS 2719750-52-2 lies in its role as a precursor for bicyclic heteroaromatics. In the context of PKMYT1 inhibitor discovery, this scaffold is used to synthesize pyrrolopyrazines via a Sonogashira coupling followed by cyclization.

### Pathway: Construction of the Kinase Inhibitor Core



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Figure 1: Synthetic workflow transforming CAS 2719750-52-2 into a bioactive kinase inhibitor core.

### Mechanistic Insight: Why this Scaffold?

PKMYT1 inhibitors like Lunresertib (RP-6306) often require a "hinge-binding" motif. The pyrrolopyrazine derived from this CAS number provides:

- H-Bond Acceptor: The pyrazine nitrogen (N-1).
- H-Bond Donor: The NH of the pyrrole (formed after cyclization).
- Vector for Selectivity: The C-3 position (originally Chlorine) allows for the introduction of the "dimethylphenol" moiety, which is critical for selectivity against the closely related kinase

WEE1.

## Experimental Protocols

### Protocol A: Regioselective Sonogashira Coupling (C-2 Functionalization)

This reaction installs the carbon framework required for the bicyclic ring system.

Reagents:

- CAS 2719750-52-2 (1.0 eq)
- Trimethylsilylacetylene (1.2 eq)
- (0.05 eq)
- CuI (0.02 eq)
- Triethylamine ( ) / THF (1:4 ratio)

Procedure:

- Degassing: Charge a flame-dried Schlenk flask with CAS 2719750-52-2, Pd catalyst, and CuI. Evacuate and backfill with Argon (3x).
- Solvation: Add anhydrous THF and degassed .
- Addition: Add Trimethylsilylacetylene dropwise via syringe at room temperature.
- Reaction: Stir at 50 °C for 4–6 hours. Monitor by LC-MS (Target mass: SM + 98 - Br).
- Workup: Filter through a Celite pad, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
- Yield Expectation: 85–92%.

## Protocol B:

### Displacement (C-3 Functionalization)

Used to introduce the selectivity-determining aryl group.

#### Reagents:

- Intermediate from Protocol A (1.0 eq)
- 2,6-Dimethyl-3-aminophenol derivative (1.1 eq)
- LHMDS or NaH (1.2 eq)
- Anhydrous DMF

#### Procedure:

- Activation: Dissolve the aniline/phenol nucleophile in DMF at 0 °C and add base. Stir for 30 mins.
- Displacement: Add the pyrazine intermediate solution dropwise.
- Heating: Warm to 80 °C for 12 hours. The Chlorine at C-3 is displaced due to the electron-withdrawing nature of the pyrazine and the ortho-alkyne.
- Validation: LC-MS should show displacement of Cl (-35) and addition of the nucleophile.

## References

- Szychowski, J., et al. (2022).<sup>[2][3]</sup> "Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306".<sup>[2][4][3][5]</sup> Journal of Medicinal Chemistry, 65(15), 10251–10284.<sup>[2][3]</sup>
- Repare Therapeutics Inc. (2021).<sup>[3]</sup> "Macrocyclic compounds as kinase inhibitors". World Intellectual Property Organization, WO/2021/195781.
- Gero, T. W., et al. (2025). "Scalable Synthesis of Lunresertib, a Selective PKMYT1 Inhibitor". Organic Process Research & Development, 29(7), 1677–1684.<sup>[6]</sup> <sup>[6]</sup>

- PubChem Compound Summary. (2025). "Lunresertib (RP-6306)".<sup>[1][7][2][5][8]</sup> National Library of Medicine.

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